1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1779450-04-2
VCID: VC11740433
InChI: InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8,13H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate

CAS No.: 1779450-04-2

Cat. No.: VC11740433

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate - 1779450-04-2

Specification

CAS No. 1779450-04-2
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 1-O-tert-butyl 3-O-methyl 3-aminopiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8,13H2,1-4H3
Standard InChI Key VUKOJTPPLYJJTI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N

Introduction

Structural and Nomenclature Insights

Molecular Architecture

The compound features a six-membered piperidine ring substituted with:

  • A tert-butoxycarbonyl (Boc) group at the 1st position.

  • A methyl ester and an amino group at the 3rd position.

The Boc group provides steric protection for the amine, while the methyl ester enhances solubility in organic solvents. The amino group (NH2-\text{NH}_2) introduces nucleophilic reactivity, enabling further functionalization .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)OC)OC(=O)OC
InChIKeyUYZVKXUJUWNQKY-UHFFFAOYSA-N
Rotatable Bonds6
Hydrogen Bond Donors1 (amino group)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate typically involves multi-step reactions:

  • Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate is a common precursor.

  • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution. For example, treatment with ammonia or an amine source under catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) yields the 3-aminopiperidine intermediate .

  • Esterification: Subsequent reaction with methyl chloroformate or transesterification installs the methyl ester group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AminationNH3\text{NH}_3, Pd/C\text{Pd/C}, H2\text{H}_2 (40°C, 2585 Torr)~70%
EsterificationMethyl chloroformate, Et3N\text{Et}_3\text{N}, DCM~85%

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Characterization employs:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions.

  • MS: High-resolution mass spectrometry verifies molecular weight .

Physicochemical Properties

Chemical Reactivity

  • Amino Group: Participates in acylations, alkylations, and condensations.

  • Esters: Susceptible to hydrolysis under acidic or basic conditions.

  • Boc Group: Removable via trifluoroacetic acid (TFA) to expose the secondary amine .

Applications in Research

Pharmaceutical Intermediates

The compound is utilized in synthesizing:

  • Kinase Inhibitors: Functionalization of the amino group enables targeting ATP-binding pockets.

  • Antiviral Agents: Piperidine scaffolds are prevalent in protease inhibitors .

Material Science

Its rigid piperidine core contributes to liquid crystal and polymer precursors, enhancing thermal stability .

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